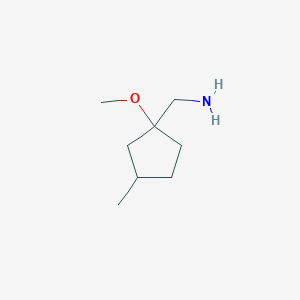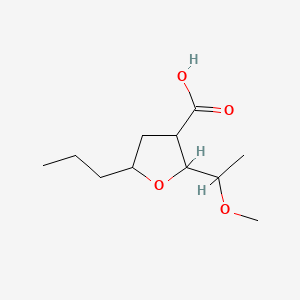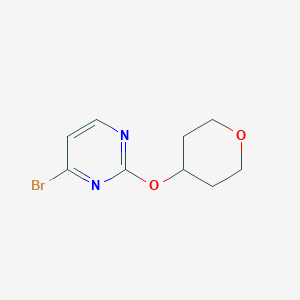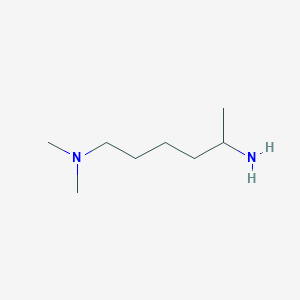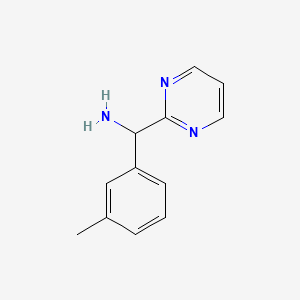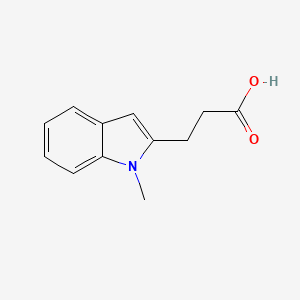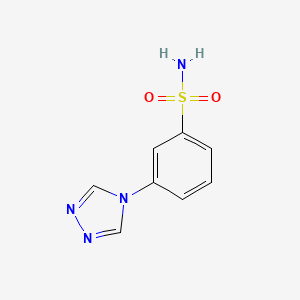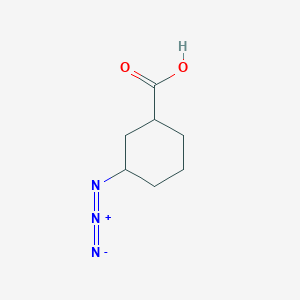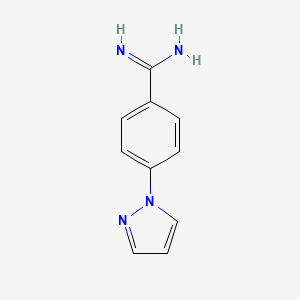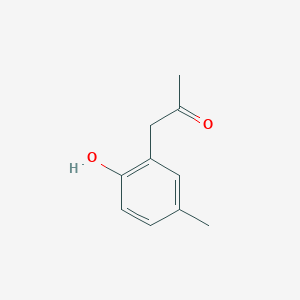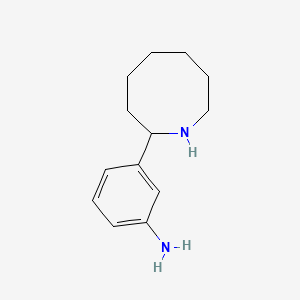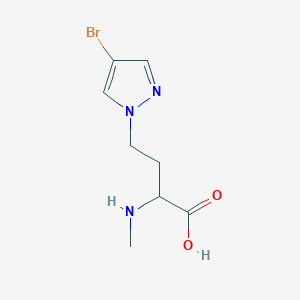
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Attachment of the Butanoic Acid Chain: The brominated pyrazole is reacted with a butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted pyrazoles.
科学的研究の応用
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid: Similar structure but lacks the methylamino group.
4-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid: Similar structure with a chlorine atom instead of bromine.
4-(4-Bromo-1H-pyrazol-1-yl)acetic acid: Similar structure with an acetic acid chain instead of butanoic acid.
Uniqueness
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is unique due to the presence of both the bromine atom and the methylamino group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C8H12BrN3O2 |
|---|---|
分子量 |
262.10 g/mol |
IUPAC名 |
4-(4-bromopyrazol-1-yl)-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C8H12BrN3O2/c1-10-7(8(13)14)2-3-12-5-6(9)4-11-12/h4-5,7,10H,2-3H2,1H3,(H,13,14) |
InChIキー |
IWSXGXRJHMWBML-UHFFFAOYSA-N |
正規SMILES |
CNC(CCN1C=C(C=N1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


